
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is a nucleoside analog that plays a crucial role in various biological and chemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA synthesis, as well as in the development of antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone typically involves the glycosylation of a pyrimidine base with a protected deoxyribose sugar. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The deprotection of the sugar moiety is then carried out using mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are valuable for studying DNA/RNA interactions and for therapeutic applications.
科学的研究の応用
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
作用機序
The mechanism of action of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone involves its incorporation into DNA or RNA strands during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)thymine
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)uracil
- 3H-Purin-6-amine,3-(2-deoxy-|A-D-erythro-pentofuranosyl)
Uniqueness
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is unique due to its specific structural features that allow it to mimic natural nucleosides while introducing modifications that can disrupt normal biological processes. This makes it a valuable tool in both research and therapeutic contexts.
特性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4/c12-4-7-6(13)3-9(15-7)11-2-1-8(14)10-5-11/h1-2,5-7,9,12-13H,3-4H2/t6-,7-,9-/m1/s1 |
InChIキー |
ZUPZBNPYYJNJPQ-ZXFLCMHBSA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)N=C2)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)N=C2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


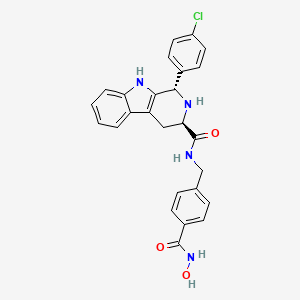
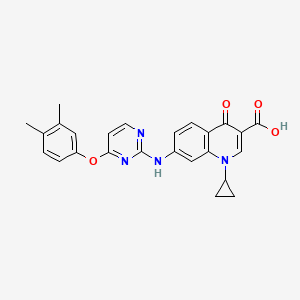
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
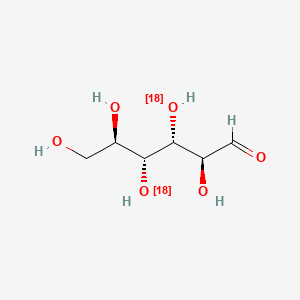
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
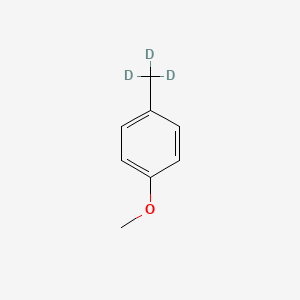
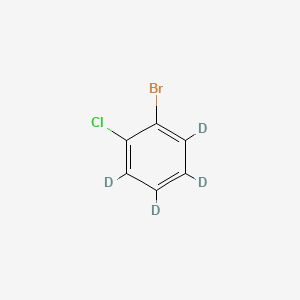
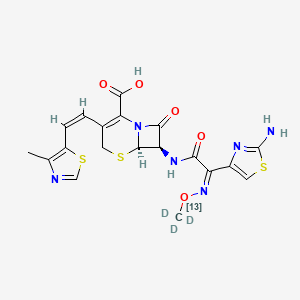
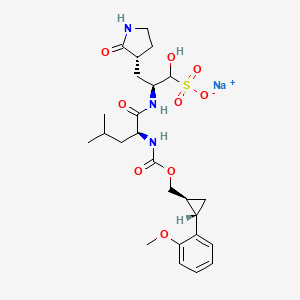




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
